

A Guide to the Spectral Analysis of N-Isopropyl 3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N-Isopropyl 3-nitrobenzenesulfonamide*

Cat. No.: *B187331*

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This technical guide provides a detailed analysis of the expected spectral data for **N-Isopropyl 3-nitrobenzenesulfonamide**, a compound of interest in synthetic chemistry and drug discovery. Due to the current unavailability of experimentally acquired spectra in the public domain, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: The Importance of Spectroscopic Characterization

N-Isopropyl 3-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry.^[1] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectral features of **N-Isopropyl 3-nitrobenzenesulfonamide** for synthesis confirmation, quality control, or further research endeavors.

Molecular Structure and Predicted Spectral Features

The molecular structure of **N-Isopropyl 3-nitrobenzenesulfonamide** dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectral signature.

Caption: Molecular structure of **N-Isopropyl 3-nitrobenzenesulfonamide**.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed below.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J)	Rationale
Aromatic (H-2, H-4, H-5, H-6)	7.8 - 8.5	Multiplet	4H		The electron-withdrawing nitro and sulfonyl groups will deshield the aromatic protons, shifting them downfield. The meta-substitution pattern will result in a complex multiplet.
Methine (-CH)	3.5 - 4.0	Septet	1H	~7 Hz	This proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet.
Methyl (-CH ₃)	1.1 - 1.3	Doublet	6H	~7 Hz	The six methyl protons are equivalent and are coupled to the single

methine
proton, giving
a doublet.

Amide (N-H)	5.0 - 6.0	Broad Singlet	1H
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The chemical shift of the N-H proton can be variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom.

Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon	Predicted Chemical Shift (ppm)	Rationale
Aromatic (C-NO ₂)	~148	The carbon atom attached to the nitro group is expected to be the most deshielded aromatic carbon.
Aromatic (C-SO ₂)	~140	The carbon atom attached to the sulfonyl group will also be significantly deshielded.
Aromatic (C-H)	120 - 135	The remaining four aromatic carbons will appear in this region.
Methine (-CH)	45 - 50	The methine carbon of the isopropyl group.
Methyl (-CH ₃)	20 - 25	The two equivalent methyl carbons of the isopropyl group.

Predicted Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3200 - 3300	Medium	Characteristic of the sulfonamide N-H bond.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	Aliphatic C-H stretching of the isopropyl group.
Asymmetric SO ₂ Stretch	1340 - 1360	Strong	Characteristic strong absorption for the sulfonyl group.
Symmetric SO ₂ Stretch	1150 - 1170	Strong	Another characteristic strong absorption for the sulfonyl group.
Asymmetric NO ₂ Stretch	1520 - 1540	Strong	Strong absorption due to the nitro group.
Symmetric NO ₂ Stretch	1340 - 1360	Strong	This may overlap with the asymmetric SO ₂ stretch.
C=C Stretch (Aromatic)	1450 - 1600	Medium-Weak	Aromatic ring stretching vibrations.

Predicted Mass Spectrometry (MS) Data

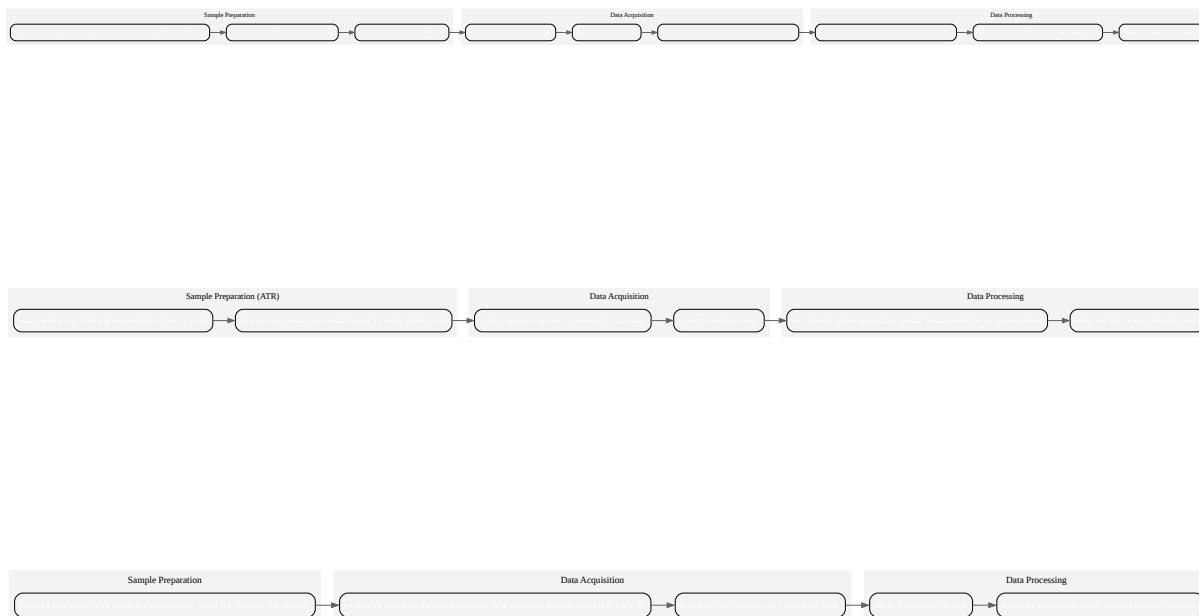
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Ion	Predicted m/z	Rationale
[M] ⁺	244.05	The molecular ion peak, corresponding to the molecular weight of the compound (C ₉ H ₁₂ N ₂ O ₄ S).
[M - NO ₂] ⁺	198.05	Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
[M - C ₃ H ₇] ⁺	201.00	Loss of the isopropyl group.
[C ₆ H ₄ NO ₂ S] ⁺	186.00	Fragment corresponding to the 3-nitrobenzenesulfonyl moiety.
[C ₆ H ₄ SO ₂] ⁺	140.00	Loss of the nitro group from the 3-nitrobenzenesulfonyl fragment.
[C ₃ H ₇ N] ⁺	57.06	Fragment corresponding to the isopropylamine cation.

Experimental Protocols

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectral data discussed above.

NMR Spectroscopy



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Caption: General workflow for mass spectrometry analysis.

Causality behind Experimental Choices:

- **Ionization Method:** The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight. For a relatively small and stable molecule like **N-Isopropyl 3-nitrobenzenesulfonamide**, either technique could be employed.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of **N-Isopropyl 3-nitrobenzenesulfonamide**. The presented data and protocols are based on established spectroscopic principles and data from analogous structures. It is our hope that this information will serve as a valuable resource for scientists and researchers in their work with

this and related compounds. As experimental data becomes available, this guide can be updated to reflect the empirical findings.

References

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Sources

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